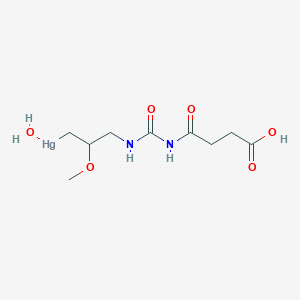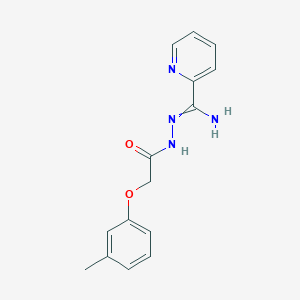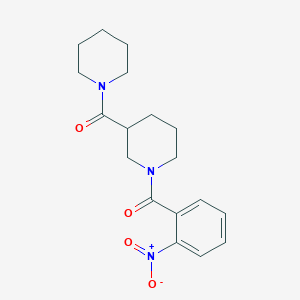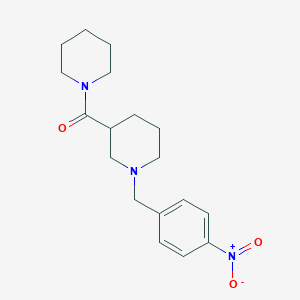
1-(1-Naphthoyl)-4-(2-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Naphthoyl)-4-(2-nitrobenzyl)piperazine, commonly known as NAP, is a chemical compound that belongs to the family of piperazine derivatives. NAP has gained significant attention in recent years due to its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neurobiology.
Mecanismo De Acción
The exact mechanism of action of NAP is not fully understood. However, it is believed that NAP acts on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). NAP has also been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
NAP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that NAP can inhibit the growth of cancer cells and reduce the replication of viral and bacterial pathogens. In vivo studies have shown that NAP can reduce anxiety-like behavior, improve cognitive function, and enhance neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NAP in lab experiments is its high purity and stability. NAP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using NAP is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the research on NAP. One area of interest is the development of NAP-based drugs for the treatment of various diseases, including cancer, viral infections, and neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and neuroregenerative properties of NAP. Additionally, the potential use of NAP as a diagnostic tool for various diseases is also an area of interest for future research.
Conclusion:
In conclusion, NAP is a promising compound with potential therapeutic applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NAP have been discussed in this paper. Further research on NAP is needed to fully understand its potential as a therapeutic agent and diagnostic tool.
Métodos De Síntesis
The synthesis of NAP involves the reaction of 1-naphthoyl chloride with 2-nitrobenzylamine in the presence of a base. The reaction yields NAP as a white solid with a melting point of 114-116°C. The purity of NAP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
The potential therapeutic applications of NAP have been extensively studied in various fields of science. In medicinal chemistry, NAP has been investigated for its anticancer, antiviral, and antibacterial properties. In pharmacology, NAP has been shown to have anxiolytic, antipsychotic, and antidepressant effects. In neurobiology, NAP has been studied for its neuroprotective and neuroregenerative properties.
Propiedades
Fórmula molecular |
C22H21N3O3 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
naphthalen-1-yl-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H21N3O3/c26-22(20-10-5-8-17-6-1-3-9-19(17)20)24-14-12-23(13-15-24)16-18-7-2-4-11-21(18)25(27)28/h1-11H,12-16H2 |
Clave InChI |
RSMVEYQASCDOBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)


![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)

![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)

methanone](/img/structure/B229471.png)
![(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229472.png)